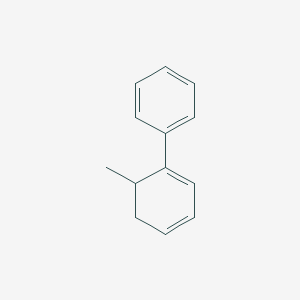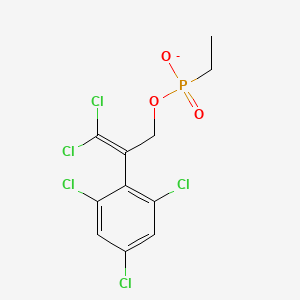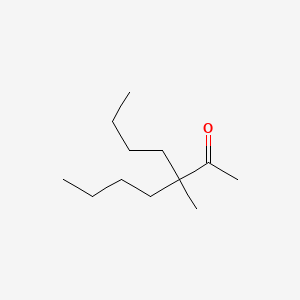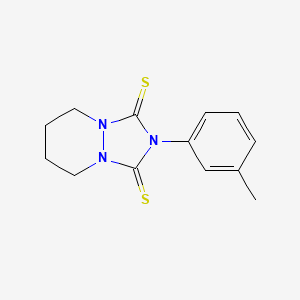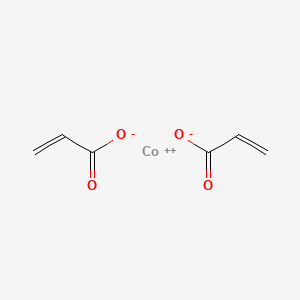
Cobalt(2+) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) acrylate is a coordination compound formed by the interaction of cobalt ions with acrylate ligands. This compound is of significant interest due to its applications in various fields, including polymer chemistry, catalysis, and materials science. The cobalt ion in this compound is in the +2 oxidation state, which allows it to participate in various chemical reactions and coordination processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+) acrylate can be synthesized through several methods. One common approach involves the reaction of cobalt(II) acetate with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
Co(CH3COO)2+2CH2=CHCOOH→Co(CH2=CHCOO)2+2CH3COOH
In this reaction, cobalt(II) acetate reacts with acrylic acid to form this compound and acetic acid as a byproduct. The reaction is usually carried out at room temperature, and the product can be isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) acrylate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to cobalt(0) or cobalt(1+) using reducing agents such as sodium borohydride.
Substitution: The acrylate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Cobalt(3+) acrylate or cobalt(3+) oxide.
Reduction: Cobalt(0) nanoparticles or cobalt(1+) complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Cobalt(2+) acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a catalyst in the polymerization of acrylate monomers, leading to the formation of various polymeric materials.
Materials Science: It is used in the synthesis of advanced materials such as metal-organic frameworks and coordination polymers.
Biology and Medicine: This compound is studied for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging.
Mechanism of Action
The mechanism by which cobalt(2+) acrylate exerts its effects depends on the specific application. In polymerization reactions, the cobalt ion acts as a catalyst, facilitating the formation of polymer chains through radical or coordination mechanisms. In catalysis, this compound can activate substrates by coordinating to them and facilitating their transformation through various pathways.
Comparison with Similar Compounds
Cobalt(2+) acrylate can be compared with other cobalt-based compounds such as cobalt(II) acetate, cobalt(II) chloride, and cobalt(II) nitrate. While these compounds share some similarities in their coordination chemistry, this compound is unique in its ability to participate in polymerization reactions and form stable coordination complexes with acrylate ligands.
Similar Compounds
Cobalt(II) acetate: Used in similar catalytic applications but lacks the specific reactivity of the acrylate ligand.
Cobalt(II) chloride: Commonly used in coordination chemistry but has different solubility and reactivity properties.
Cobalt(II) nitrate: Used in various chemical reactions but is more prone to oxidation compared to this compound.
Properties
CAS No. |
58197-53-8 |
|---|---|
Molecular Formula |
C6H6CoO4 |
Molecular Weight |
201.04 g/mol |
IUPAC Name |
cobalt(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Co/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
IRBDRMFJBYHCEO-UHFFFAOYSA-L |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Co+2] |
Related CAS |
79-10-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


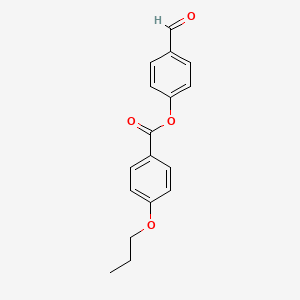
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
